(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone: is a complex organic compound featuring a pyrrolidine ring substituted with a phenyl group, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the pyrrolidine and pyridine moieties. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, derivatives of this compound could be explored for drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Indole Derivatives: Indole-containing compounds also exhibit diverse biological properties and are used in various therapeutic applications.
Thiazolo-pyridine Compounds: These compounds are known for their potential as inhibitors in the treatment of autoimmune and inflammatory diseases.
Uniqueness
What sets (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(16-8-4-5-9-19-16)22-10-14(13-6-2-1-3-7-13)15(11-22)17-20-12-24-21-17/h1-9,12,14-15H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQBZIDHMQOSQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=CC=N2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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